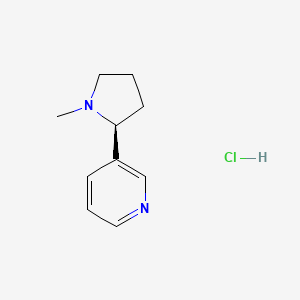

Nicotine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2820-51-1 |

|---|---|

Molecular Formula |

C10H15ClN2 |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H/t10-;/m0./s1 |

InChI Key |

HDJBTCAJIMNXEW-PPHPATTJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.Cl |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.Cl |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.Cl |

Color/Form |

Colorless oil |

Other CAS No. |

2820-51-1 21361-93-3 |

physical_description |

Nicotine hydrochloride appears as a white crystalline solid. Combustible, although ignition may be difficult. Toxic by inhalation (dust, etc.) and skin absorption. Produces toxic oxides of nitrogen during combustion. |

solubility |

All salts are soluble in water, alcohol, and ether /Nicotine salts/ |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Multi-Step Organic Synthesis Routes

Multi-step synthesis provides a pathway to construct the nicotine (B1678760) molecule from simpler, more readily available starting materials. These routes involve a sequence of chemical reactions to build the carbon skeleton and introduce the necessary functional groups.

The biosynthesis of nicotine involves the condensation of nicotinic acid and a N-methylpyrrolinium salt. numberanalytics.com Synthetic routes often mimic this natural process by utilizing precursors that contain the pyridine (B92270) and pyrrolidine (B122466) moieties or can be converted into them.

The choice of starting materials can also be guided by the desired final product. For example, the synthesis of specific nicotine analogues may necessitate the use of substituted pyridines or pyrrolidines from the outset.

A key step in many nicotine syntheses is the condensation reaction, which joins the pyridine and pyrrolidine precursors. A classic example is the Claisen condensation of ethyl nicotinate (B505614) with N-vinyl-2-pyrrolidinone to form myosmine (B191914), a tobacco alkaloid that can be subsequently reduced to nornicotine (B190312). nih.govstackexchange.com

Following condensation, a series of reduction and cyclization reactions are typically required to form the final nicotine structure. For instance, myosmine can be reduced to nornicotine, which is then methylated to yield nicotine. nih.gov The reduction of myosmine can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by chemical reducing agents such as sodium borohydride. mdpi.comgoogle.com

Another synthetic pathway involves the Stetter reaction of 3-pyridylaldehyde and acrylonitrile, followed by reduction and cyclization to form nornicotine. google.com The cyclization step, which forms the pyrrolidine ring, can be acid- or base-catalyzed. For example, after an initial condensation and subsequent hydrolysis and decarboxylation, a γ-aminoketone intermediate can be cyclized in the presence of a base like sodium carbonate to form an imine, which is a precursor to the pyrrolidine ring. mdpi.com Radical cyclization of N-diphenylphosphinoyl protected precursors has also been explored as a method to form the pyrrolidine ring with diastereoselectivity. diva-portal.org

The final step in many syntheses is the N-methylation of nornicotine to produce nicotine. This can be accomplished using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or other methylating agents. google.comacs.org

Catalysis plays a crucial role in optimizing the efficiency and selectivity of nicotine synthesis. Both metal-based and organic catalysts are employed in various steps. For example, palladium on carbon is a common catalyst for the hydrogenation of myosmine to nornicotine. mdpi.comgoogle.com In some syntheses of nicotine analogues, Raney nickel has been used for the reduction of a nitro group, and acid catalysts like TsOH have been employed to facilitate imine formation. mdpi.com

The reaction environment, including the choice of solvent and temperature, is also critical. Solvents like toluene, tetrahydrofuran (B95107) (THF), and various alcohols are frequently used. google.commdpi.com The temperature is carefully controlled to promote the desired reaction while minimizing side products. For instance, the Stetter reaction for nicotine synthesis is typically carried out at a controlled temperature range of 30-40 °C. google.com The pH of the reaction mixture is also a key parameter, particularly in cyclization and purification steps. Acidic conditions are often used for hydrolysis and decarboxylation, while basic conditions facilitate cyclization and the isolation of the free base form of nicotine. stackexchange.com

Enantioselective Synthesis and Chiral Resolution Techniques

Naturally occurring nicotine is predominantly the (S)-enantiomer. wikipedia.org However, many synthetic routes produce a racemic mixture of (R)- and (S)-nicotine. Therefore, methods for obtaining enantiomerically pure nicotine, particularly the (S)-enantiomer, are of significant interest.

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

One approach involves the use of chiral catalysts in key bond-forming reactions. For example, an iridium-catalyzed allylic amination has been used to synthesize both (R)- and (S)-nicotine with high enantiomeric excess. rsc.org Another method employs a chiral spiro-borate ester as a catalyst for the asymmetric reduction of a ketone precursor, leading to a nicotine derivative with good enantiomeric purity. nih.gov

Chiral auxiliaries are another tool for stereochemical control. The Ellman's tert-butanesulfinylamide has been used as a chiral auxiliary in the synthesis of nicotine. acs.org This involves the condensation of a pyridinyl carboxaldehyde with the chiral auxiliary, followed by a Grignard reaction and subsequent cyclization. A novel enantioselective synthesis of nornicotine has been achieved through the alkylation of a chiral ketimine prepared from 2-hydroxy-3-pinanone. nih.gov

Starting from a chiral precursor is also a viable strategy. For example, the synthesis of (R)-nicotine has been accomplished starting from a chiral homoallylic alcohol, which is then converted to a chiral azide (B81097) and subjected to an intramolecular hydroboration-cycloalkylation reaction. bris.ac.uk

When a racemic mixture of nicotine is produced, it can be separated into its individual enantiomers through chiral resolution. This is often accomplished by either chromatographic methods or crystallization techniques.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating nicotine enantiomers. nih.gov Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective. phenomenex.comscirp.org Supercritical fluid chromatography (SFC) has also been shown to be an effective and rapid method for enantioseparation. jascoinc.comoup.com The choice of mobile phase and additives is crucial for achieving good resolution between the enantiomers. oup.com

Crystallization Methods: Diastereomeric salt formation is a classical method for resolving racemates. This involves reacting the racemic nicotine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. mdpi.com

Commonly used chiral resolving agents for nicotine include tartaric acid and its derivatives, such as dibenzoyl-d-tartaric acid and di-p-toluoyl-d-tartaric acid. google.com The choice of solvent for the crystallization is critical for achieving high enantiomeric purity. For example, a mixture of isopropanol (B130326) and methanol (B129727) has been used for the recrystallization of S-nicotine dibenzoyl-d-tartrate. google.com After separation, the desired enantiomer of nicotine is liberated from its salt by treatment with a base.

| Parameter | Value | Reference |

| Enantiomeric Excess of (S)-Nicotine via Ir-catalyzed allylic amination | >99% ee | rsc.org |

| Enantiomeric Purity of (S)-Nornicotine from diastereomeric salt crystallization | 92% ee | mdpi.com |

| Chiral Purity of (S)-Nicotine after resolution with dibenzoyl-d-tartaric acid | 99.5% | google.com |

| Chiral Purity of (R)-Nicotine after resolution with dibenzoyl-l-tartaric acid | 99.9% | google.com |

Derivatization and Analog Synthesis

The chemical structure of nicotine, characterized by a pyridine ring linked to a pyrrolidine ring, offers multiple sites for modification, enabling the synthesis of a wide array of derivatives and analogs. These synthetic efforts are often aimed at exploring structure-activity relationships and developing new chemical entities.

The generation of nicotine analogs typically involves modifications at either the pyridine or the pyrrolidine ring. researchgate.net A variety of synthetic methods have been developed to create these derivatives, including the introduction of substituents, alteration of the ring structures, and the synthesis of conformationally restricted analogs. researchgate.nettmkarpinski.com

One notable strategy involves the addition of a methyl group to the pyridine ring, resulting in compounds like 6-methylnicotine. generationsanstabac.org This particular analog has been synthesized and has appeared in consumer products. generationsanstabac.org The synthesis of such analogs can be achieved through multi-step chemical processes. For instance, a common pathway to (S)-nicotine involves the reduction of myosmine to produce nornicotine, followed by methylation. nih.govmdpi.com

Strategies for creating a diverse library of nicotine derivatives include:

Modification of the Pyrrolidine Ring: This can involve N-oxidation to form nicotine-N-oxide, which can serve as a precursor for further derivatization. tmkarpinski.com Another approach is the use of nornicotine as a starting material, which allows for modifications at the nitrogen of the pyrrolidine ring. researchgate.net

Modification of the Pyridine Ring: Substituents can be introduced onto the pyridine ring to create analogs with altered electronic and steric properties. researchgate.net

Asymmetric Synthesis: To obtain specific enantiomers, which can have different biological activities, asymmetric synthesis strategies are employed. nih.govmdpi.com This can involve the use of chiral acids to separate enantiomers of an intermediate like nornicotine. nih.gov For example, diastereomeric salts of nornicotine can be formed with chiral acids, allowing for the isolation of the desired (S)-nornicotine enantiomer. nih.gov

These chemical modification strategies allow for the systematic exploration of the chemical space around the nicotine scaffold. researchgate.netnih.gov

The synthesis of hydrazide derivatives related to the nicotinoid structure typically begins with nicotinic acid, also known as vitamin B3. The process involves converting nicotinic acid into nicotinoyl chloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) to produce nicotinic acid hydrazide. researchgate.net This hydrazide serves as a key intermediate for synthesizing a variety of derivatives, primarily through condensation reactions with aldehydes and ketones to form Schiff bases (acylhydrazones). researchgate.netmdpi.comnih.govpharmascholars.com

The general synthetic scheme proceeds as follows:

Formation of Nicotinoyl Chloride: Nicotinic acid is treated with a chlorinating agent like phosphorus pentachloride. researchgate.net

Formation of Nicotinic Acid Hydrazide: The resulting nicotinoyl chloride is reacted with hydrazine hydrate. researchgate.netnih.gov

Synthesis of Schiff Bases: The nicotinic acid hydrazide is then condensed with various aromatic or heterocyclic aldehydes. This reaction is often carried out in ethanol, sometimes with a catalytic amount of acid or even using green catalysts like lemon juice. researchgate.netmdpi.compharmascholars.com

These Schiff bases can be further modified, for instance, through cyclization reactions. For example, reacting the acylhydrazones with acetic anhydride (B1165640) can yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives. mdpi.com

| Starting Material | Reagents | Product Type | Reported Yield |

|---|---|---|---|

| Nicotinic Acid | 1. Phosphorous Pentachloride 2. Hydrazine Hydrate | Nicotinic Acid Hydrazide | Data not specified |

| Nicotinic Acid Hydrazide, Aromatic Aldehydes | Ethanol, Thioglycolic Acid, Zinc Chloride | Thiazolidinone Derivatives | 70-75% researchgate.net |

| Nicotinic Acid Hydrazide, Various Aldehydes | Ethanol, Acetic Anhydride (for cyclization) | Acylhydrazones, 1,3,4-Oxadiazoline Derivatives | 63-96% (for Acylhydrazones) mdpi.com |

| Nicotinic Acid Hydrazide, Various Aldehydes | Ethanol, Lemon Juice | Schiff Bases | Moderate to good pharmascholars.com |

Nicotine carboxylate emulsions are formulations developed primarily for insecticidal applications. acs.orgacs.orgmdpi.comnih.gov The preparation involves the neutralization of nicotine, a base, with various fatty acids to form nicotine salts, known as nicotine carboxylates. acs.orgacs.org These salts are then emulsified in an oil-in-water system.

The typical preparation process is as follows:

Oil Phase Preparation: A nicotine extract is mixed with an oil (such as sunflower oil) and a specific fatty acid. acs.orgacs.org The mixture is heated, often to around 50°C, to ensure a homogeneous oil phase. acs.orgacs.org The molar ratio of nicotine to fatty acid is typically 1:1. acs.orgacs.org

Emulsification: The oil phase containing the nicotine carboxylate is then dispersed in an aqueous phase containing a surfactant, such as Tween 80. acs.orgacs.org High-pressure homogenization is used to create a stable emulsion with small droplet sizes. acs.orgacs.org

Research has shown that the properties of the resulting emulsion are significantly influenced by the chain length of the fatty acid used. acs.orgacs.orgnih.gov This includes effects on particle size and the stability of the emulsion. acs.orgacs.org

| Fatty Acid Used | Resulting Emulsion Property | Observation |

|---|---|---|

| Capric Acid | Particle Size | Influence on droplet size was studied in relation to other fatty acids. acs.org |

| Lauric Acid | Particle Size | Contributed to variations in emulsion particle size based on chain length. acs.org |

| Myristic Acid | Particle Size | Showed a correlation between fatty acid chain length and emulsion droplet diameter. acs.org |

| Palmitic Acid | Interfacial Tension | Affected the interfacial tension at the oil-water interface. acs.orgnih.gov |

| Stearic Acid | Interfacial Tension | Changes in fatty acid chain length were correlated with the packing of molecules at the interface. acs.orgnih.gov |

| Oleic Acid | Bioactivity | The concentration of nicotine oleate (B1233923) was found to influence the formulation's bioactivity. acs.org |

Chemical Characterization and Advanced Analytical Methodologies

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the analysis of nicotine (B1678760) hydrochloride, offering robust methods for separation from impurities, degradation products, and complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently employed techniques.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the quantitative analysis of nicotine from bulk forms and various formulations. nih.govresearchgate.net These methods typically utilize a C18 column for separation. nih.govnih.gov The development of an effective HPLC method involves optimizing parameters such as mobile phase composition, pH, and flow rate to achieve a suitable retention time, peak symmetry, and resolution from other components. ijstr.org For instance, using a buffered mobile phase at a pH of 10.0 can improve the retention of nicotine on an RP-HPLC stationary phase because most of the nicotine is unionized at this pH (pKa ≈ 8.0). mdpi.com

A crucial aspect of method development is ensuring the assay is "stability-indicating." This capability is established through forced degradation studies, where the compound is exposed to a range of stress conditions to produce potential degradation products. nih.govnih.gov A stability-indicating method must be able to resolve the intact nicotine peak from any degradants, ensuring that the quantification of the active substance is not overestimated. ajrconline.org

Common stress conditions applied to nicotine hydrochloride and related salts include:

Acid Hydrolysis: Treatment with acids such as 0.1 N to 5 M hydrochloric acid (HCl) at elevated temperatures. nih.govajrconline.org

Base Hydrolysis: Exposure to basic conditions, for example, using 0.1 N to 0.5 M sodium hydroxide (B78521) (NaOH) and heat. nih.govajrconline.org

Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide (H₂O₂). nih.gov

Thermal Degradation: Exposing the compound to high temperatures (e.g., 60°C). nih.gov

Photolytic Degradation: Subjecting the compound to ultraviolet (UV) or ambient light. nih.gov

In these studies, a Photo Diode Array (PDA) detector is often used to check the purity of the nicotine peak, ensuring that no degradation peaks are co-eluting. nih.gov The goal is typically to achieve 5-20% degradation of the analyte to demonstrate the method's separating power. nih.govnih.gov

Validation in accordance with guidelines from the International Council for Harmonisation (ICH) is essential to demonstrate that an analytical method is suitable for its intended purpose. nih.govelsevierpure.com Key validation parameters include linearity, sensitivity, and robustness.

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by linear regression analysis of a calibration curve.

Table 1: Examples of Linearity in HPLC Methods for Nicotine Analysis

| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Source |

|---|---|---|

| 0.78–50 | 1.0000 | mdpi.com |

| 0.4–500 | Not specified | nih.gov |

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: Sensitivity Parameters from Validated HPLC Methods for Nicotine

| Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Source |

|---|---|---|

| 0.07 | 0.3 | mdpi.com |

| 0.118 | 0.354 | ajrconline.org |

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that are often varied include the pH of the buffer, mobile phase composition, flow rate, and column temperature. nih.gov A method is considered robust if the relative standard deviation (%RSD) of the results remains low (e.g., <2%) under these varied conditions. nih.govajrconline.org

Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful technique for the determination of nicotine content, particularly in complex matrices like tobacco leaves or e-cigarette liquids. arabjchem.orgnih.govacs.org The method offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte. arabjchem.org

Sample preparation for GC-MS analysis often involves dilution in a suitable solvent. spectroscopyonline.com The chromatographic separation is typically carried out on a capillary column, such as an HP-5MS column. acs.org The GC-MS method can be validated for parameters similar to HPLC, including linearity, precision, and accuracy. arabjchem.org

Table 3: Performance of a GC-MS Method for Nicotine Analysis in Tobacco

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 5 to 1000 ng | arabjchem.org |

| Limit of Detection (LOD) | 2.5 ng | arabjchem.org |

| Recovery | 83–96% | arabjchem.org |

The analysis of this compound in complex matrices such as biological fluids, tobacco products, or e-liquids requires effective sample preparation to remove interfering components. nih.govresearchgate.net Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more modern miniaturized versions like micro-extraction by packed sorbent (MEPS). nih.govresearchgate.net The choice of method depends on the nature of the sample matrix and the analyte concentration. For volatile compounds like nicotine, care must be taken during steps that involve evaporation to prevent loss of the analyte. nih.gov

The extraction efficiency of nicotine is highly dependent on the pH of the sample solution. Nicotine is a dibasic compound with pKa values of approximately 3.12 and 8.02. nih.gov This property is exploited in pH-assisted solvent exchange, a form of liquid-liquid extraction.

At a pH significantly below its pKa values, nicotine exists in its protonated, salt form (e.g., this compound), which is highly soluble in aqueous solutions. Conversely, by adjusting the pH of the solution to be alkaline (e.g., pH 10), nicotine is converted to its non-ionized, free-base form. nih.gov This free-base form is significantly more soluble in non-polar organic solvents (such as cyclohexane, dichloromethane, or toluene) than in water. acs.orgresearchgate.net

Therefore, a typical pH-assisted extraction protocol involves:

Acidifying the initial sample to ensure nicotine is in its water-soluble, protonated state, allowing for the removal of non-polar interferences with an organic solvent wash.

Alkalinizing the remaining aqueous solution with a base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide) to a pH above 8.5 to deprotonate the nicotine into its free-base form. nih.govmdpi.com

Extracting the free-base nicotine into an immiscible organic solvent for subsequent analysis by HPLC or GC-MS.

This pH-mediated phase-switching allows for selective isolation and concentration of nicotine from complex sample matrices. nih.gov

Sample Preparation and Extraction Techniques for Complex Matrices

Solid Phase Extraction and Microextraction Approaches

Solid Phase Extraction (SPE) and its miniaturized version, Solid Phase Microextraction (SPME), are pivotal techniques for the selective isolation and preconcentration of nicotine from complex matrices prior to analysis. These methods rely on the partitioning of the analyte between a solid sorbent and the sample matrix.

For the extraction of nicotine, which in its hydrochloride salt form is water-soluble, pH adjustment of the sample is a critical step. By raising the pH, the protonated this compound is converted to its free base form, which is less polar and exhibits a higher affinity for nonpolar or moderately polar sorbents. Common SPE sorbents include copolymeric-bonded phase silica (B1680970) and octadecyl (C18) silica. A typical SPE procedure involves conditioning the sorbent, loading the pH-adjusted sample, washing away interferences, and finally eluting the retained nicotine with an appropriate organic solvent. The absolute recovery of nicotine using SPE with a copolymeric-bonded phase silica column has been reported to be approximately 61 ± 6%. nih.gov

SPME offers a solvent-free alternative, where a fused-silica fiber coated with a stationary phase is exposed to the sample's headspace (HS-SPME) or directly immersed in the liquid sample. The choice of fiber coating is crucial for selective extraction. For nicotine, which is a semi-volatile polar compound, various fiber coatings have been investigated to optimize extraction efficiency. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a liquid chromatograph (LC) for thermal or solvent desorption and subsequent analysis. In-tube SPME coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used for the analysis of nicotine-related compounds, demonstrating high sensitivity with limits of detection in the picogram per milliliter range. nih.gov

| Parameter | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |

| Principle | Analyte partitions between a solid sorbent packed in a cartridge and a liquid sample. | Analyte partitions between a coated fiber and the sample matrix (liquid or headspace). |

| Common Sorbents/Coatings | Copolymeric-bonded silica, Octadecyl (C18) silica. nih.govresearchgate.net | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), Polyacrylate. |

| Typical Recovery | ~51-64% for nicotine and its metabolites from biological fluids. researchgate.net | Method-dependent, often optimized for high sensitivity rather than absolute recovery. |

| Advantages | High recovery, good for larger sample volumes, well-established protocols. | Solvent-free, simple, suitable for automation, high sensitivity. nih.gov |

| Coupling Techniques | HPLC, GC-MS. nih.govresearchgate.net | GC-MS, LC-MS/MS. nih.govnih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of nicotine. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. The chemical shifts of the protons and carbons in the nicotine molecule are sensitive to their chemical environment.

Protonation of the nitrogen atoms in the nicotine molecule, as occurs in this compound, significantly influences the chemical shifts of adjacent protons, particularly those on the pyridine (B92270) and pyrrolidine (B122466) rings. In the ¹H NMR spectrum, the protons on the pyridine ring are typically observed in the aromatic region (δ 7-9 ppm), while the protons of the pyrrolidine ring appear in the aliphatic region (δ 1.5-4 ppm). The protonation state can be investigated by observing the changes in chemical shifts upon addition of an acid or base. acs.orgpdx.edu For instance, the chemical shifts of the aromatic protons are deshielded (move to a higher ppm) upon protonation. This allows NMR to be used not only for structural confirmation but also for determining the degree of protonation in different formulations.

| Nucleus | Chemical Shift Range (δ, ppm) of Nicotine (Free Base in CDCl₃) | Notes on this compound |

| ¹H (Pyridine Ring) | 8.4 - 8.6 | Chemical shifts are expected to shift downfield upon protonation of the pyridine nitrogen. acs.org |

| ¹H (Pyrrolidine Ring) | 2.1 - 3.3 | Protons adjacent to the pyrrolidine nitrogen will also experience downfield shifts upon protonation. |

| ¹³C (Pyridine Ring) | 123 - 150 | Carbon signals are also sensitive to the electronic effects of protonation. |

| ¹³C (Pyrrolidine Ring) | 22 - 69 | Changes in chemical shifts can confirm the site of protonation. |

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC or GC, is a highly sensitive and specific method for identifying and quantifying nicotine and its transformation products, such as metabolites or degradation products. Electrospray ionization (ESI) is a common technique used to generate ions of nicotine and related compounds for MS analysis.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an ion based on its accurate mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used for structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. For nicotine, the protonated molecule [M+H]⁺ is typically observed at an m/z of 163.1230. nih.gov Fragmentation of this ion produces characteristic product ions that can be used for its unambiguous identification. Common transformation products of nicotine that can be identified by MS include cotinine (B1669453), nornicotine (B190312), and nicotine-N-oxides. nih.govnih.gov

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion(s) (m/z) |

| Nicotine | 163.2 | 130.1 nih.gov |

| Cotinine | 177.4 | 98.3 nih.gov |

| Nornicotine | 149.1 | 118.1, 92.1 |

| Nicotine-N'-oxide | 179.1 | 162.1, 120.1 |

| Anatabine | 161.1 | 133.1, 105.1 |

Characterization of Colloidal and Nanoparticulate Formulations

The formulation of this compound into colloidal or nanoparticulate systems requires specialized analytical techniques to characterize their physical properties.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles in a suspension or solution. frontiersin.orgmdpi.com The technique is based on the principle that particles in a liquid are in constant random Brownian motion. When illuminated by a laser, the scattered light intensity fluctuates over time due to this motion. DLS measures the rate of these fluctuations, which is related to the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles.

For nanoparticulate formulations of this compound, DLS can provide crucial information on the average particle size, the polydispersity index (PDI) which indicates the width of the size distribution, and the stability of the formulation over time. frontiersin.org The presence of salts, such as in the case of this compound, can influence the colloidal stability and therefore the DLS measurements, making it an important quality control tool. nih.gov

| Parameter Measured | Typical Output | Significance for this compound Formulations |

| Z-Average Hydrodynamic Diameter | Mean particle size (e.g., in nanometers). | Key indicator of the physical scale of the nanoparticles. |

| Polydispersity Index (PDI) | A dimensionless value from 0 to 1. | Measures the broadness of the particle size distribution; a lower value indicates a more monodisperse system. |

| Size Distribution by Intensity/Volume/Number | A histogram or curve showing the distribution of particle sizes. | Provides a more detailed view of the particle population. |

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique that provides structural information on nanoscale materials, including colloidal and nanoparticulate systems. SAXS measures the elastic scattering of X-rays by a sample at very small angles. The scattering pattern is a result of electron density fluctuations within the material.

In the context of this compound formulations, SAXS can be used to determine the size, shape, and internal structure of nanoparticles or micelles. researchgate.net For example, it can distinguish between spherical, cylindrical, or lamellar structures. By analyzing the SAXS data, one can obtain information about the average particle dimensions, the particle size distribution, and the arrangement of molecules within the nanoparticles. This level of structural detail is critical for understanding the performance and stability of advanced drug delivery systems.

| Structural Information | Parameter Derived from SAXS Data | Relevance to this compound Formulations |

| Particle Size | Radius of gyration (Rg). | Provides an average size of the nanoparticles in the formulation. |

| Particle Shape | Analysis of the scattering curve shape (e.g., Guinier and Porod plots). | Helps to model the overall morphology of the nanoparticles (e.g., spherical, ellipsoidal). |

| Internal Structure | Features in the scattering pattern (e.g., peaks). | Can reveal information about the internal arrangement of molecules, such as in core-shell structures or liquid crystalline phases. |

Chemical Reactivity and Transformational Pathways

Acid-Catalyzed Hydrolysis and Degradation Pathways

Nicotine (B1678760) is a weak base with a pKa of approximately 8.0. nih.gov Consequently, in acidic to near-neutral conditions (pH below 8.0), it exists predominantly in its protonated, water-soluble salt form, such as nicotine hydrochloride. This protonated form is significantly more stable and less prone to degradation than its freebase counterpart. nih.govmdpi.com

Studies have demonstrated that nicotine is stable in acidic solutions, even at elevated temperatures. nih.gov For instance, one study showed minimal degradation in an acidic solution at 60°C over ten days. mdpi.com Degradation becomes more pronounced under alkaline conditions (pH > 8), where the unprotonated freebase form is more prevalent. nih.gov In one experiment, only 87.7% of nicotine remained in an alkaline solution after five days at 60°C, indicating a higher susceptibility to degradation in its basic form. nih.gov Therefore, acid-catalyzed hydrolysis is not a primary degradation pathway for this compound under typical environmental conditions. The stability is largely dependent on maintaining a pH that favors the protonated state.

Table 1: Stability of Nicotine under Various pH and Temperature Conditions

| Condition | Temperature | Observation | Remaining Nicotine (%) | Duration |

|---|---|---|---|---|

| Acidic Solution | 60°C | Stable | 97% | 10 days mdpi.com |

| Aqueous Medium | 60°C | Slow degradation | 83.1% | 10 days nih.gov |

| Alkaline Medium | 60°C | Degradation observed | 87.7% | 5 days nih.gov |

Oxidative Transformation Mechanisms

Oxidation is a major route for the transformation of nicotine. These processes can be mediated by biological enzymes or initiated by non-biological factors like light and air.

In biological systems, nicotine is extensively metabolized by hepatic enzymes. nih.gov The primary and most significant pathway, accounting for 70–80% of its metabolism, is the C-oxidation catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govmdpi.com This reaction involves two main steps: first, CYP2A6 mediates the 5'-hydroxylation of nicotine to produce an unstable intermediate, nicotine-Δ1′(5′)-iminium ion. researchgate.netnih.gov This intermediate is then converted to cotinine (B1669453) by a cytoplasmic aldehyde oxidase. researchgate.netnih.gov While CYP2A6 is the principal enzyme, CYP2B6 may also contribute to nicotine C-oxidation, particularly at higher substrate concentrations. mdpi.comnih.gov

Additionally, a minor metabolic pathway involving 2′-hydroxylation of nicotine has been identified, also catalyzed by CYP2A6. pnas.orgnih.gov This reaction produces 2'-hydroxynicotine, which exists in equilibrium with 4-(methylamino)-1-(3-pyridyl)-1-butanone (also known as aminoketone). pnas.orgnih.gov

Table 2: Major Enzymatic Oxidation Pathways of Nicotine

| Pathway | Primary Enzyme(s) | Reaction | Major Product(s) | Contribution to Metabolism |

|---|---|---|---|---|

| C-Oxidation (5'-hydroxylation) | CYP2A6, Aldehyde Oxidase | Hydroxylation of the pyrrolidine (B122466) ring | Cotinine nih.govmdpi.com | ~70-80% nih.gov |

| N-Oxidation | FMO3 | Oxidation of the pyrrolidine nitrogen | Nicotine N'-oxide nih.govaacrjournals.org | ~4-7% nih.gov |

| C-Oxidation (2'-hydroxylation) | CYP2A6 | Hydroxylation of the pyrrolidine ring | 4-(methylamino)-1-(3-pyridyl)-1-butanone pnas.orgnih.gov | Minor Pathway pnas.org |

When exposed to air and light, nicotine can undergo non-enzymatic degradation. Auto-oxidation in the presence of atmospheric oxygen can lead to the formation of several products, including cotinine. coresta.org This process is often responsible for the discoloration of pure nicotine over time.

Photolytic degradation occurs when nicotine is exposed to ultraviolet (UV) light. researchgate.net This process is pH-dependent, with studies showing that degradation kinetics are fastest in the pH range of 5-8, where the monoprotonated form of nicotine is dominant. nih.govtuc.gr The direct photolysis of nicotine can yield a variety of transformation by-products.

Table 3: Identified Products of Nicotine Auto-oxidation and Photolysis

| Process | Conditions | Identified Products |

|---|---|---|

| Auto-oxidation | Prolonged exposure to air | Cotinine, Oxynicotine, Nicotinic acid, Methylamine coresta.orgresearchgate.net |

| Photolysis | UV Irradiation (e.g., UV-254) | Cotinine, Myosmine (B191914), Nicotyrine, P105, P135, P181, P208 nih.govresearchgate.netcoresta.org |

Reactions with Environmental Oxidizing Agents

In the environment, particularly in the atmosphere, nicotine can be degraded through reactions with highly reactive oxidizing agents.

The gas-phase reaction with hydroxyl radicals (•OH) is a primary pathway for the atmospheric removal of nicotine. nih.gov This reaction is rapid, with a measured rate coefficient that indicates a relatively short atmospheric lifetime. acs.orgconsensus.app Theoretical calculations suggest the mechanism involves hydrogen abstraction from multiple sites on the nicotine molecule. nih.gov This oxidative process leads to the formation of smaller, more volatile compounds.

Table 4: Kinetic Data for the Reaction of Nicotine with Hydroxyl Radicals

| Parameter | Value | Conditions |

|---|---|---|

| Rate Coefficient (kOH) | (8.38 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 ± 3 K acs.orgconsensus.app |

| Identified Products | Formamide, Isocyanic acid (HNCO) acs.orgconsensus.app |

Nicotine deposited on indoor surfaces can undergo heterogeneous reactions with ozone (O₃), a common indoor air pollutant. bac-lac.gc.caresearchgate.net This surface oxidation pathway is competitive with the process of nicotine re-emitting from the surface back into the air (desorption). researchgate.net The reaction products indicate that ozone attacks the nitrogen atom in the pyrrolidine ring. researchgate.net This transformation can significantly reduce the long-term re-emission of nicotine from surfaces and generate other chemical species in the indoor environment. Identified products from this reaction include cotinine, formaldehyde (B43269), N-methylformamide, and nicotinaldehyde. researchgate.net

Byproduct Formation from Chlorination Processes

The chlorination of nicotine, a process relevant in contexts such as drinking water disinfection, results in the formation of a complex array of byproducts. The reaction pathways and resultant products are influenced by the specific chlorinating agent and reaction conditions. When nicotine is treated with sodium hypochlorite (B82951), its degradation is rapid but often incomplete. The initial site of oxidant attack on the nicotine molecule dictates the primary family of products formed. coresta.org

Key reaction pathways and byproducts include:

Attack at the Pyrrolidine Ring (C-2' and C-5'):

Oxidation at the C-2' position can briefly yield nicotyrine, which further degrades into other compounds. coresta.org

Initial attack at the C-5' position leads to the formation of cotinine, which is relatively persistent. Cotinine can then be further oxidized to 3-acetylpyridine (B27631) and 3-chloroacetylpyridine. coresta.org Through a haloform reaction, these can subsequently transform into nicotinic acid and chloroform, both of which are also persistent products. coresta.org

Attack at the N-methyl Group: Oxidation of the N-methyl group can result in N'-formylnornicotine. Alternatively, if the carbon is lost during oxidation, myosmine is formed. Myosmine is vulnerable to further reaction, potentially leading to 3-cyanopyridine (B1664610) and 3,3-dichloroacrylic acid. coresta.org

Cleavage of the Pyridine-Pyrrolidine Bond: Chlorinative cleavage of the bond between the two rings can produce 3-chloropyridine, a stable byproduct, and N-methylpyrrolidinone. coresta.org

Attack at the Pyridine (B92270) Ring: Direct chlorination or oxidation of the pyridine ring is a more minor pathway but can lead to the formation of chlorinated nicotinic acids and pyridones. coresta.org

The interaction between nicotine and hypochlorous acid (HClO) can also lead to the formation of a nicotine chloramine (B81541) intermediate. scielo.brresearchgate.net This intermediate is a more potent chlorinating agent than hypochlorous acid itself, indicating that nicotine can act as a catalyst in chlorination reactions, potentially accelerating the degradation of other substances. scielo.brresearchgate.net The study of nicotine's fate in chlorinated drinking water is crucial, as the intermediate compounds formed may be more toxic than nicotine itself. epa.gov The formation of numerous chlorinated byproducts has raised concerns regarding the use of hypochlorite for the commercial destruction of nicotine. coresta.org

Table 1: Byproducts from Nicotine Chlorination

| Initial Site of Attack | Primary Byproducts | Secondary/Downstream Products | Persistence |

|---|---|---|---|

| C-5' (Pyrrolidine Ring) | Cotinine | 3-acetylpyridine, 3-chloroacetylpyridine, Nicotinic acid, Chloroform | Cotinine, Nicotinic acid, Chloroform are persistent |

| C-2' (Pyrrolidine Ring) | Nicotyrine | 3,3-dichloroacrylic acid, N-methylnicotinamide | Briefly formed |

| N-methyl Group | N'-formylnornicotine, Myosmine | 3-cyanopyridine, 3,3-dichloroacrylic acid | N'-formylnornicotine and 3-cyanopyridine are persistent; Myosmine is vulnerable |

| Pyridine-Pyrrolidine Bond | 3-chloropyridine, N-methylpyrrolidinone | - | 3-chloropyridine is stable |

| Pyridine Ring | Chlorinated nicotinic acids, Pyridones | - | Minor products |

Formation and Identification of Chemical Degradation Products

This compound, like nicotine itself, is susceptible to degradation through various chemical and biological pathways, leading to a range of degradation products. The formation of these products can occur due to environmental factors such as high temperatures, humidity, light, microbial action, and oxidation. mdpi.comcoresta.org The identification of these degradants is critical for quality control in various nicotine-containing products. coresta.org

Several distinct degradation pathways have been identified, particularly in microorganisms:

The Pyridine Pathway: This pathway is well-characterized in bacteria like Arthrobacter nicotinovorans. It begins with the hydroxylation of the pyridine ring, typically at the 6-position, to form 6-hydroxynicotine as the primary product. scispace.combeilstein-journals.org

The Pyrrolidine Pathway: Observed in several pseudomonads, this pathway starts with the oxidation of the pyrrolidine ring. beilstein-journals.orgproquest.com Nicotine is converted to N-methylmyosmine and then to pseudooxynicotine (B1209223). scispace.com

The VPP Pathway (Variant of Pyridine and Pyrrolidine Pathway): This hybrid pathway incorporates initial steps from the pyridine pathway and later steps from the pyrrolidine pathway. proquest.comnih.gov For instance, in Ochrobactrum sp. SJY1, nicotine degradation is initiated by hydroxylation to form 6-hydroxynicotine, which is then converted through several steps to 2,5-dihydroxypyridine (B106003) (2,5-DHP) and further degraded. nih.gov

Commonly identified chemical degradation products of nicotine, some of which are specified as impurities in the European Pharmacopoeia, include nicotine-N'-oxide, cotinine, nornicotine (B190312), myosmine, and β-nicotyrine. mdpi.comcoresta.org The presence of these compounds can indicate the age or storage conditions of a nicotine-containing product. researchgate.net For example, nornicotine may form from nicotine degradation during storage at room temperature. researchgate.net

The identification and quantification of these degradation products are typically performed using sensitive analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common methods for analyzing these compounds. mdpi.comnih.govresearchgate.net Gas chromatography coupled with mass spectrometry (GC/MS) is also used to identify intermediates and byproducts from degradation reactions. coresta.orgepa.gov

Table 2: Major Nicotine Degradation Products and Pathways

| Degradation Product | Typical Formation Pathway/Cause | Notes |

|---|---|---|

| Cotinine | Oxidation, Microbial action | A major metabolite and common degradation product. mdpi.com |

| Nicotine-N'-oxide | Oxidation | Specified impurity in the European Pharmacopoeia. mdpi.com |

| Nornicotine | Demethylation (microbial or enzymatic) | Can form during storage. scispace.comresearchgate.net |

| Myosmine | Oxidation of the N-methyl group, Dehydrogenation | Can form from N'-formylnornicotine. coresta.orgmdpi.com |

| 6-Hydroxynicotine | Microbial degradation (Pyridine Pathway) | A primary intermediate in the pyridine pathway of bacterial degradation. scispace.combeilstein-journals.org |

| Pseudooxynicotine | Microbial degradation (Pyrrolidine Pathway) | An intermediate in the pyrrolidine pathway. scispace.com |

| β-Nicotyrine | Degradation (e.g., due to environmental factors) | Listed as a nicotine-related impurity. mdpi.comcoresta.org |

Molecular Interaction Mechanisms and Receptor Dynamics

Ligand-Receptor Binding Kinetics and Specificity

Nicotine (B1678760) acts as an agonist at most subtypes of nicotinic acetylcholine (B1216132) receptors, which are ligand-gated ion channels integral to synaptic transmission in the nervous system. wikipedia.orgguidetopharmacology.org The binding of nicotine to these receptors is a complex process governed by the specific subunit composition of the receptor, which dictates the affinity and kinetics of the interaction.

Nicotinic acetylcholine receptors are pentameric structures composed of five subunits arranged around a central ion pore. nih.gov In mammals, sixteen different nAChR subunits have been identified, which can combine in various permutations to form a wide array of receptor subtypes with distinct pharmacological properties. nih.gov Nicotine's binding to nAChRs triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na+, K+, and Ca2+. nih.gov This influx depolarizes the cell membrane, initiating a cellular response. While nicotine is an agonist at most nAChRs, it acts as an antagonist at the nAChRα9 and nAChRα10 subunits. wikipedia.org

The diverse array of nAChR subtypes exhibits differential affinities for nicotine. The α4β2 and α7 subtypes are the two most prevalent nAChRs in the brain, accounting for approximately 95% of the total nAChR population. nih.govresearchgate.net These two subtypes display notably different binding profiles for nicotine.

The α4β2 nAChR subtype is characterized by its high affinity for nicotine. wikipedia.orgnih.gov This high-affinity binding is central to the primary reinforcing and addictive properties of nicotine. wikipedia.orgnih.gov In contrast, the α7 nAChR subtype typically exhibits a lower affinity for nicotine and is characterized by faster activation and desensitization kinetics. nih.gov Despite its lower affinity, the α7 subtype is critically involved in mediating various cellular processes, including cell proliferation and survival. wikipedia.orgnih.govnih.gov Blockade of α4β2 receptors has been shown to reduce nicotine intake, whereas blocking α7 nAChRs can reverse cue-triggered nicotine relapse behavior in animal models. nih.govresearchgate.net

| nAChR Subtype | Nicotine Affinity | Key Characteristics | Primary Role in Nicotine Effects |

| α4β2 | High (Ki=1 nM) wikipedia.org | Slow kinetics, does not bind α-bungarotoxin nih.gov | Mediates primary reinforcement and addiction wikipedia.orgnih.gov |

| α7 | Low nih.gov | Fast kinetics, binds α-bungarotoxin nih.gov | Involved in cell proliferation and cue-induced relapse nih.govnih.gov |

Intracellular Signaling Cascade Modulation

The activation of nAChRs by nicotine is not limited to ion flux but also initiates complex intracellular signaling cascades that are independent of the receptor's ion channel function. These pathways play crucial roles in mediating the long-term effects of nicotine on cellular functions such as proliferation, survival, and migration.

Research has demonstrated that nicotine can induce cell proliferation through the activation of specific intracellular pathways. One such mechanism involves the activation of the Src kinase and the subsequent interaction between the Retinoblastoma (Rb) protein and Raf-1 kinase. nih.govnih.gov Nicotine stimulation, particularly through the α7-nAChR subunit, leads to the activation of Src. nih.govnih.gov Activated Src then facilitates the binding of Raf-1 to Rb, a critical event that promotes cell cycle entry. nih.gov This nicotine-induced Rb-Raf-1 interaction has been observed in various cell lines, including non-small cell lung cancer (NSCLC) cells. nih.gov

β-arrestins are versatile scaffold proteins that play a pivotal role in nAChR signaling. nih.gov Proliferative signaling via nAChRs requires β-arrestin. nih.govnih.gov Upon nicotine binding to the receptor, β-arrestin is recruited, which in turn facilitates the activation of Src. nih.gov Ablation of β-arrestin has been shown to block nicotine-induced proliferation and suppress the activation of Src. nih.govnih.gov Furthermore, β-arrestin-1 can translocate to the nucleus in a Src-dependent manner, where it participates in the regulation of gene transcription. nih.gov This scaffolding function of β-arrestin provides a crucial link between nAChR activation at the cell membrane and the downstream mitogenic signaling machinery within the cell. nih.gov Nicotine has also been found to upregulate β-arrestin-1 levels in human adrenocortical cells. researchgate.net

Nicotine hydrochloride modulates several key signaling cascades that are fundamental to cell growth, survival, and differentiation. wikipedia.org Activation of nAChRs triggers signaling through the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways. wikipedia.orgoup.com

MAPK/ERK Pathway: Nicotine stimulation leads to the phosphorylation and activation of ERK1/2. oup.com This pathway is considered a major signaling route involved in nicotine-induced cell proliferation. oup.com The Ras-ERK cascade, an upstream regulator, is also implicated in the reinforcing effects of nicotine. nih.gov β-arrestin is required for nAChR-mediated activation of the MEK/ERK pathway. nih.gov

PI3K/AKT Pathway: Nicotine can rapidly activate the PI3K/AKT pathway. nih.gov In normal human airway epithelial cells, nicotine induces the phosphorylation of Akt within minutes, a process dependent on PI3K and specific nAChRs. nih.gov However, in some contexts, such as the potentiation of acetylcholine renal vasodilation, nicotine's effects can be Akt-independent. plos.org

JAK-STAT Pathway: Nicotine has been shown to rapidly activate STAT3 through phosphorylation. oup.com The α7 nAChR has been specifically linked to the JAK-2/STAT3 signaling pathway in non-neuronal cells. oup.com There is also evidence of cross-talk between the ERK1/2 and STAT3 pathways in response to nicotine. oup.com

| Signaling Pathway | Key Molecules Activated by Nicotine | Downstream Cellular Effects |

| MAPK/ERK | Raf-1, MEK, ERK1/2 nih.govoup.com | Cell Proliferation, Gene Expression nih.govoup.com |

| PI3K/AKT | PI3K, Akt nih.gov | Cell Survival, Growth nih.gov |

| JAK-STAT | JAK-2, STAT3 oup.com | Gene Expression, Cell Proliferation oup.com |

Intracellular Calcium Influx Mechanisms

This compound initiates an increase in intracellular calcium ([Ca2+]i) through several distinct mechanisms. The primary pathway involves the direct binding of nicotine to nicotinic acetylcholine receptors (nAChRs) located on the plasma membrane. plos.orgnih.govsemanticscholar.org These receptors, which are ligand-gated ion channels, open upon binding, allowing an influx of cations, including sodium (Na+) and calcium (Ca2+), into the cell. semanticscholar.org

A second major mechanism is triggered by the initial influx of cations, which causes depolarization of the cell membrane. plos.orgnih.govsemanticscholar.org This change in membrane potential activates voltage-gated calcium channels (VGCCs), leading to a further and often more substantial influx of Ca2+ from the extracellular environment. plos.orgnih.govsemanticscholar.orgdrugbank.comclinpgx.org

The third mechanism involves the mobilization of calcium from intracellular stores. plos.orgnih.govsemanticscholar.org Due to its lipophilic nature, nicotine can penetrate the plasma membrane and act on intracellular targets. plos.orgnih.govsemanticscholar.org Evidence suggests that nicotine can trigger calcium-induced calcium release (CICR) from ryanodine-sensitive stores within the endoplasmic reticulum of nerve terminals. nih.gov This process can generate localized, spontaneous increases in calcium concentration, referred to as "calcium spikes," which are independent of extracellular calcium influx and action potentials. nih.gov Studies using thapsigargin, an inhibitor of the endoplasmic reticulum calcium pump, have confirmed that a portion of the nicotine-induced calcium elevation originates from these internal stores. plos.orgsemanticscholar.org

Table 1: Mechanisms of Nicotine-Induced Intracellular Calcium Elevation

| Mechanism | Description | Key Receptors/Channels Involved |

|---|---|---|

| Direct Cation Influx | Nicotine binds to nAChRs on the plasma membrane, opening the channel to allow Ca2+ and Na+ to enter the cell. | Nicotinic Acetylcholine Receptors (nAChRs), such as α3, α5, and α7 subtypes. plos.orgnih.govsemanticscholar.org |

| Voltage-Gated Channel Activation | The initial influx of cations depolarizes the cell membrane, which in turn opens voltage-gated calcium channels. | Voltage-Gated Calcium Channels (VGCCs). plos.orgnih.govsemanticscholar.org |

| Intracellular Store Mobilization | Lipophilic nicotine crosses the cell membrane and triggers the release of Ca2+ from internal stores like the endoplasmic reticulum. plos.orgnih.govsemanticscholar.orgnih.gov | Ryanodine Receptors. nih.gov |

Neurotransmitter System Modulation at the Cellular and Synaptic Levels

This compound is a potent modulator of various neurotransmitter systems, primarily by acting as an agonist at nAChRs. youtube.com

Mechanisms of Acetylcholine Release Modulation

Nicotine directly influences the cholinergic system by binding to nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine. rjptonline.orgquora.com This binding can enhance the release of acetylcholine. youtube.comrjptonline.org Studies on hippocampal slices have shown that treatment which increases acetylcholine levels, analogous to nicotinic stimulation, can lead to an upregulation of presynaptic nicotinic autoreceptors that modulate acetylcholine release. nih.gov However, prolonged or repeated stimulation of these receptors by an agonist like nicotine can cause receptor desensitization and inactivation, a process that, paradoxically, can also lead to an ultimate upregulation in the number of receptors. quora.comnih.gov

Dopaminergic System Interactions

The interaction between nicotine and the dopaminergic system is fundamental to its reinforcing effects. nih.gov Nicotine binds to nAChRs, particularly the α4β2 subtype, located on dopaminergic neurons in the ventral tegmental area (VTA) of the brain. drugbank.comclinpgx.orgwikipedia.org This activation leads to depolarization of the neuron and a subsequent release of dopamine (B1211576) in projection areas such as the nucleus accumbens and the frontal cortex. drugbank.comclinpgx.orgnih.gov The influx of calcium through both the nAChR channel itself and subsequently activated voltage-gated calcium channels is the critical step that stimulates the trafficking of dopamine-containing vesicles to the plasma membrane for release. drugbank.com This dopamine release signals a pleasurable or rewarding experience, which is a key element in the reinforcing properties of nicotine. nih.gov

Modulation of Other Neurotransmitter Release (e.g., Norepinephrine, Serotonin)

Beyond its effects on acetylcholine and dopamine, nicotine stimulates the release of a broad spectrum of other neurotransmitters. drugbank.comrjptonline.orgnih.gov By activating presynaptic nAChRs, nicotine enhances the release of:

Norepinephrine: This contributes to the stimulant effects of nicotine, leading to increased arousal, wakefulness, and alertness. youtube.comrjptonline.orgnih.gov Nicotine stimulates the sympathetic nervous system, in part by acting on splanchnic nerves to the adrenal medulla, triggering the release of epinephrine and norepinephrine. wikipedia.org

Serotonin: The release of serotonin, which is involved in mood regulation, may contribute to the mood-modulating effects reported by users, such as reduced anxiety and stress relief. rjptonline.orgnih.govmdanderson.org

The interplay between these various neurotransmitter systems contributes to the complex behavioral and physiological effects of nicotine. rjptonline.org

Modulation of Cellular Processes in In Vitro Models

Influence on Cellular Proliferation Mechanisms

In various in vitro models, particularly using human cancer cell lines, nicotine has been shown to induce cellular proliferation. nih.govnih.gov Studies on non-small cell lung carcinoma (NSCLC) cells demonstrate that nicotine can stimulate S-phase entry in a dose-dependent manner, indicating progression through the cell cycle. nih.govnih.gov Furthermore, nicotine promotes anchorage-independent growth, a hallmark of transformed cells, by increasing the size of cell colonies in soft-agar assays. nih.gov

The mitogenic effects of nicotine are mediated through the activation of specific signaling pathways. Research has shown that nicotine can activate Src, a non-receptor tyrosine kinase, and induce the interaction between the Retinoblastoma (Rb) protein and Raf-1 kinase. nih.gov This activation is crucial for nicotine-mediated cell proliferation. nih.gov The stimulation of nAChRs by nicotine can also lead to the activation of kinase cascades associated with cyclins D and E, which inactivate Rb through phosphorylation, thereby facilitating S-phase entry. nih.gov These findings suggest that while not a carcinogen itself, nicotine can promote the growth and progression of existing tumor cells by directly stimulating proliferative signaling pathways. nih.gov

Table 2: Effects of Nicotine on Cellular Proliferation in In Vitro Models

| Cellular Process | Observed Effect | Cell Line Example | Key Signaling Molecules |

|---|---|---|---|

| Cell Cycle Progression | Induces S-phase entry. nih.govnih.gov | A549 (NSCLC) | Cyclin D, Cyclin E, Rb, E2F. nih.gov |

| Anchorage-Independent Growth | Increases the size of individual cell colonies. nih.gov | A549 (NSCLC) | nAChRs. nih.gov |

| Cell Migration | Promotes wound healing/cell migration in a dose-dependent manner. nih.gov | A549 (NSCLC), MCF-7 (Breast Cancer) | nAChRs. nih.gov |

| Signal Transduction | Activates key proliferative kinases. | A549 (NSCLC) | Src, Raf-1. nih.gov |

Angiogenesis and Cell Migration Pathways

This compound, through its active component nicotine, exerts significant influence over angiogenic processes and cell migration, primarily by interacting with nicotinic acetylcholine receptors (nAChRs) on various cell types, particularly endothelial cells. nih.govwikipedia.orgnih.gov Research has demonstrated that nicotine, at concentrations relevant to those found in smokers, is a potent angiogenic agent, promoting endothelial cell proliferation, survival, migration, and the formation of tube-like structures, which are fundamental steps in the creation of new blood vessels. nih.govnih.govhoustonmethodist.org

The pro-angiogenic effects of nicotine are mediated through the activation of endothelial nAChRs. nih.govresearchgate.net This activation triggers downstream signaling cascades that are interdependent with other major angiogenic pathways. nih.gov For example, the angiogenic effects of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) are partially dependent on nAChR activity, and antagonists of nAChRs can attenuate endothelial tube formation and cell proliferation induced by these growth factors. nih.govnih.gov Nicotine itself has been shown to increase the expression of VEGF and prostacyclin. houstonmethodist.orgmdpi.comnih.gov Studies on human lung cancer cells (A549 and H1299) showed that nicotine treatment significantly increased secreted VEGF levels, an effect that could be diminished by nAChR inhibitors. mdpi.com Furthermore, in retinal pigment epithelium cells, nicotine was found to increase the VEGF-to-PEDF (Pigment Epithelium-Derived Factor) ratio, a key balance in regulating angiogenesis. nih.gov

The process of cell migration is also modulated by nicotine. In vascular smooth muscle cells (VSMCs), nicotine promotes cell migration, a key event in the development of atherosclerotic plaques. nih.gov This migratory effect is associated with the upregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement. nih.govresearchgate.net Nicotine-induced upregulation of MMP-2 and MMP-9 has been observed in macrophages and vascular smooth muscle cells. researchgate.netresearchgate.net In contrast, some studies have reported an inhibitory effect on migration. For instance, in human gingival fibroblasts, nicotine was found to decrease cell migration rates by approximately 50%, an effect potentially mediated through the modulation of Rac signaling pathways. nih.gov

Table 1: Research Findings on Nicotine's Role in Angiogenesis

| Cell Type/Model | Nicotine's Effect | Key Mediators and Pathways |

|---|---|---|

| Endothelial Cells | Promotes proliferation, migration, survival, and tube formation. nih.govhoustonmethodist.org | Activation of nAChRs, increased NO and prostacyclin production. nih.govhoustonmethodist.org |

| Human Lung Cancer Cells (A549, H1299) | Increased secreted levels of VEGF. mdpi.com | Mediated by α7nAChR. mdpi.com |

| Porcine Coronary Arteries | Increased endothelial expression of VEGF. nih.govnih.gov | nAChR activation. nih.gov |

| Mouse Model of Hind-limb Ischemia | Increased capillary and collateral growth, enhanced tissue perfusion. houstonmethodist.org | nAChR activation. houstonmethodist.org |

| Retinal Pigment Epithelium (ARPE-19) | Increased VEGF mRNA expression and protein release. nih.gov | nAChR activation. nih.gov |

Table 2: Research Findings on Nicotine's Role in Cell Migration

| Cell Type | Effect on Migration | Key Mediators and Pathways |

|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Promoted migration. nih.gov | Upregulation of MMPs, increased reactive oxygen species (ROS). nih.gov |

| Macrophages (RAW264.7) & VSMCs (MOVAS) | Upregulation of MMP-2 and MMP-9. researchgate.net | α7-nAChR-JNK pathway. researchgate.net |

| Human Gingival Fibroblasts | Decreased migration rates by 50%. nih.gov | Modulation of Rac and PAK1/2 signaling pathways. nih.gov |

| Cementoblasts | Attenuated migration in a dose-dependent manner. researchgate.net | Not specified. researchgate.net |

| Human Gingival Fibroblasts | Stimulated migration at specific concentrations. uchile.cl | Not specified. uchile.cl |

Epithelial-Mesenchymal Transition (EMT) Modulation

This compound is a significant modulator of the epithelial-mesenchymal transition (EMT), a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances migratory and invasive capabilities. wikipedia.orgnih.govnih.gov This transition is crucial in physiological development and has been implicated in pathological processes, including tumor progression and metastasis. nih.govnih.gov

Studies across various cancer cell lines have demonstrated that nicotine can induce EMT. nih.govnih.gov The molecular hallmarks of this nicotine-induced transition include the downregulation of epithelial markers, such as E-cadherin and β-catenin, and the concurrent upregulation of mesenchymal markers like vimentin, fibronectin, and N-cadherin. nih.govnih.gov This shift disrupts cell-cell adhesion and increases cell motility. nih.gov For example, long-term treatment of lung and breast cancer cells with nicotine was found to decrease levels of E-cadherin and β-catenin while increasing fibronectin and vimentin. nih.gov Similarly, in human umbilical cord mesenchymal stem cells (hUC-MSCs), nicotine treatment led to lower E-cadherin expression and higher levels of N-cadherin and Vimentin. nih.gov

The signaling pathways underlying nicotine-induced EMT are complex and involve multiple mediators. The activation of nAChRs, particularly the α7-nAChR subtype, is a central mechanism. nih.govnih.gov This receptor activation can trigger several downstream pathways:

Src and Calcium-Dependent Signaling: In breast cancer cells, the pro-invasive effects of nicotine and subsequent EMT are mediated through a pathway involving nAChR, the Src kinase, and calcium signaling. nih.govnih.gov

Wnt/β-catenin Pathway: Nicotine has been shown to activate the Wnt/β-catenin signaling pathway, leading to an upregulation of mesenchymal markers. nih.govnih.gov In hUC-MSCs, nicotine increased the expression of β-catenin and its downstream targets. nih.govresearchgate.net

ERK1/2-Snail Pathway: In human aortic endothelial cells, nicotine induces a form of EMT known as endothelial-to-mesenchymal transition (EndMT) via an α7nAChR-ERK1/2-Snail signaling cascade. thno.org

PI3K/AKT and JAK-STAT pathways: These signaling cascades are also recognized as being triggered by nAChR activation, contributing to the cellular changes seen in EMT. wikipedia.org

The induction of EMT by nicotine not only promotes invasion and migration but is also linked to the acquisition of stem cell-like properties and increased resistance to anoikis (a form of programmed cell death that occurs when cells detach from the surrounding extracellular matrix). nih.govplos.org

Table 3: Research Findings on Nicotine's Modulation of EMT

| Cell Type/Model | Effect on Epithelial Markers | Effect on Mesenchymal Markers | Implicated Signaling Pathways |

|---|---|---|---|

| Human Breast and Lung Cancer Cells | Reduction of E-cadherin, β-catenin, ZO-1. nih.gov | Increase in vimentin, fibronectin. nih.gov | nAChR, Src, calcium-dependent signaling. nih.gov |

| Human Umbilical Cord Mesenchymal Stem Cells (hUC-MSCs) | Inhibition of E-cadherin. nih.gov | Upregulation of N-cadherin, Vimentin, β-catenin, α-SMA. nih.gov | Activation of β-catenin signaling. nih.gov |

| Human Aortic Endothelial Cells (HAECs) | Decrease of VE-cadherin, CD31. thno.org | Increase of α-SMA, FSP1. thno.org | α7nAChR-ERK1/2-Snail signaling. thno.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Repression of E-cadherin. plos.org | Not specified. plos.org | EMT signaling leading to induction of stem cell markers. plos.org |

| Non-Small Cell Lung Cancer (NSCLC) | Decrease of E-cadherin, ZO-1. nih.gov | Increase in vimentin, fibronectin. nih.gov | α7-nAChR dependent. nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic properties of nicotine (B1678760) hydrochloride, providing a fundamental understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For nicotine, DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been utilized to optimize its molecular geometry and determine its minimum stable energy nih.gov. These calculations are foundational for understanding the molecule's intrinsic properties.

The optimized molecular structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for defining the molecule's three-dimensional shape. This structural information is a prerequisite for more complex simulations, such as molecular docking and dynamics. Furthermore, DFT can be used to calculate various molecular properties that dictate the reactivity of nicotine, such as the distribution of electron density and the molecular electrostatic potential. These properties help in identifying regions of the molecule that are likely to engage in interactions with other molecules, including biological receptors.

Table 1: Calculated Molecular Properties of Nicotine (Note: Data for the parent compound nicotine)

| Property | Value | Method/Basis Set |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂ | - |

| Molecular Weight | 162.24 g/mol | - |

| Minimum Stable Energy | Calculated | DFT/B3LYP/6-311++G(d,p) |

| Polar Surface Area | 16.13 Ų | Calculated |

This interactive table provides key calculated properties for the nicotine molecule, which forms the basis of nicotine hydrochloride.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgucsb.eduyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity youtube.comlibretexts.org. Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity youtube.comlibretexts.org.

For nicotine, the HOMO and LUMO energies have been calculated to understand its kinetic stability and chemical reactivity nih.gov. The energy gap between the HOMO and LUMO is a critical parameter; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Studies have shown that for nicotine, the HOMO orbitals are regions with electron-donating capabilities, while LUMO orbitals are associated with electron-accepting regions, which is relevant to its global reactivity researchgate.net. Analysis of these frontier orbitals helps predict how this compound will interact with biological targets, such as the amino acid residues within a receptor binding pocket.

Table 2: Frontier Orbital Energies of Nicotine (Note: Data for the parent compound nicotine)

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | Calculated | Electron-donating capacity (Nucleophilicity) |

| LUMO | Calculated | Electron-accepting capacity (Electrophilicity) |

This interactive table summarizes the key findings from Frontier Orbital Theory applied to nicotine, highlighting its electronic reactivity.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to model the physical movements of atoms and molecules and to predict how they will bind to one another.

Molecular docking and MD simulations are instrumental in elucidating how nicotine binds to its primary biological targets, the nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. Since obtaining crystal structures of these receptors with bound ligands can be challenging, computational models often use homologous proteins like the acetylcholine-binding protein (AChBP) as a surrogate nih.govnih.gov.

Docking studies predict the preferred orientation of nicotine within the receptor's binding site, forming a stable complex rsc.org. These models have identified key interactions, such as a cation-π interaction between the protonated nitrogen of nicotine's pyrrolidine (B122466) ring and the aromatic side chain of a tryptophan residue, which is a critical feature for binding nih.gov. MD simulations further refine this picture by showing the dynamic behavior of the nicotine-receptor complex over time researchgate.netacs.org. These simulations reveal that the binding is not static; for instance, protonated nicotine (as in this compound) tends to remain near the surface of a membrane, while neutral nicotine may reside deeper in the lipid bilayer mdpi.com. The simulations also help identify specific amino acid residues that form hydrogen bonds, van der Waals forces, and electrostatic interactions with the ligand, stabilizing the bound complex rsc.orgacs.org.

The conformation of nicotine—specifically, the rotational angle between its pyridine (B92270) and pyrrolidine rings—is crucial for its biological activity. Conformational analysis, often performed as part of MD simulations, explores the different spatial arrangements the molecule can adopt and their corresponding energy levels researchgate.net. Protonation, as in this compound, can influence the molecule's shape and thus its interaction with a target protein researchgate.net.

Binding free energy calculations provide a quantitative measure of the affinity between a ligand and its protein target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are used to estimate this value acs.orgnih.govresearchgate.net. Studies have confirmed that the protonated (charged) form of nicotine binds much more strongly to AChBP than the neutral form nih.gov. The primary driving force for the binding process appears to be van der Waals interactions, but the preference for the charged form originates from stronger electrostatic interactions, including the aforementioned cation-π interaction and hydrogen bonds nih.gov.

Table 3: Binding Free Energy Contributions for Nicotine Binding to AChBP (Note: Comparative data for charged vs. neutral nicotine)

| Energy Component | Charged Nicotine (kcal/mol) | Neutral Nicotine (kcal/mol) |

|---|---|---|

| van der Waals Energy | -9.24 ± 0.8 | -10.27 ± 0.38 |

| Electrostatic Energy | Favorable | Less Favorable |

| Absolute Binding Free Energy (FEP) | Favorable | Significantly Less Favorable |

This interactive table illustrates the calculated energetic components contributing to the binding of nicotine to the acetylcholine-binding protein (AChBP), highlighting the preference for the charged form. Data derived from Free Energy Perturbation (FEP) calculations nih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling Parameters

Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of the body used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound mdpi.com. These models integrate physiological, biochemical, and physicochemical parameters to simulate the concentration-time profile of a substance in various tissues mdpi.comnih.govfrontiersin.org.

For nicotine, PBPK models are developed to understand its pharmacokinetic profile following various routes of exposure nih.gov. The models consist of compartments representing major organs and tissues, connected by blood flow frontiersin.org. The parameters used in these models are crucial for their predictive power and are derived from both experimental data and computational predictions.

Key parameters in a nicotine PBPK model include:

Physiological Parameters: Organ volumes, blood flow rates, tissue composition.

Physicochemical Parameters: Molecular weight, pKa, logP (octanol-water partition coefficient), and plasma protein binding researchgate.net.

Biochemical Parameters: Metabolic enzyme kinetics (e.g., for CYP2A6, the primary enzyme metabolizing nicotine).

Computational methods can help estimate some of these parameters. For instance, quantitative structure-property relationship (QSPR) models can predict logP and pKa. PBPK modeling studies have shown that factors like increased tissue retention (influenced by lysosomal volumes) and higher plasma protein binding can significantly reduce the delivery of nicotine to the brain researchgate.net. These models are valuable tools for predicting nicotine exposure under various scenarios nih.gov.

Table 4: Key Parameter Types in Nicotine PBPK Models

| Parameter Category | Examples | Role in Model |

|---|---|---|

| Physiological | Organ volumes, blood flow rates | Defines the structure and dynamics of the biological system |

| Physicochemical | logP, pKa, plasma protein binding | Governs the distribution and partitioning of nicotine in tissues |

| Biochemical | Metabolic clearance rates (e.g., Vmax, Km for CYP2A6) | Determines the rate of elimination of nicotine from the body |

This interactive table outlines the categories of parameters essential for constructing PBPK models to simulate the pharmacokinetics of nicotine.

In Silico Prediction of Chemical Distribution Properties

In silico models are instrumental in predicting the physicochemical properties of this compound, which govern its distribution and behavior in biological and environmental systems. These computational predictions are derived from the molecule's structure and provide foundational data for further modeling. Key properties include the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, the acid dissociation constant (pKa), which determines the ionization state at different pH levels, and the polar surface area (PSA), which relates to membrane permeability.